

Application Notes and Protocols for the Analytical Determination of Demeton in Soil

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Compound of Interest

Compound Name: Demeton

Cat. No.: B052138

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Introduction

Demeton is an organophosphate insecticide and acaricide that exists in two isomeric forms: **Demeton-S** and **Demeton-O**. In the environment and within biological systems, these parent compounds are metabolized to more toxic oxidative products, primarily **demeton-S-methyl** sulfoxide (oxy**demeton**-methyl) and **demeton-S-methyl** sulfone. Due to their potential toxicity and persistence in the environment, robust and sensitive analytical methods are crucial for their detection and quantification in complex matrices such as soil.

These application notes provide detailed protocols for the determination of **Demeton** and its primary metabolites in soil samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described are based on widely accepted and validated techniques, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Analytes

The primary targets for analysis include:

- **Demeton-S-methyl**
- Oxy**demeton**-methyl (**demeton-S-methyl** sulfoxide)
- **Demeton-S-methyl** sulfone

Analytical Approaches

Two primary chromatographic techniques are detailed for the analysis of **Demeton** and its metabolites in soil:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like the **Demeton** metabolites without derivatization.
- Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for pesticide residue analysis. While some **Demeton** compounds can be analyzed directly, derivatization may be necessary for improved chromatographic performance of the more polar metabolites.

A common and effective sample preparation technique for both methods is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for soil matrices.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary based on the specific instrumentation, soil type, and laboratory conditions.

Table 1: LC-MS/MS Method Performance Parameters for **Demeton** and Metabolites in Soil

Analyte	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Demeton-S-methyl	0.5 - 2.0	2.0 - 5.0	85 - 110	< 15
Oxydemeton-methyl	0.5 - 2.0	2.0 - 5.0	80 - 105	< 15
Demeton-S-methyl sulfone	1.0 - 3.0	3.0 - 10.0	75 - 100	< 20

Note: Data is synthesized from multi-residue methods for pesticides in soil and methods for **Demeton** in agricultural products.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: GC-MS Method Performance Parameters for **Demeton-S-methyl** in Soil

Analyte	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Demeton-S-methyl	1.0 - 5.0	5.0 - 15.0	80 - 115	< 20

Note: Performance for metabolites may vary and may require derivatization for optimal results. Data is based on general performance for organophosphorus pesticides in soil.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS Method

This protocol is applicable for the extraction of **Demeton** and its metabolites from soil for subsequent analysis by either LC-MS/MS or GC-MS.

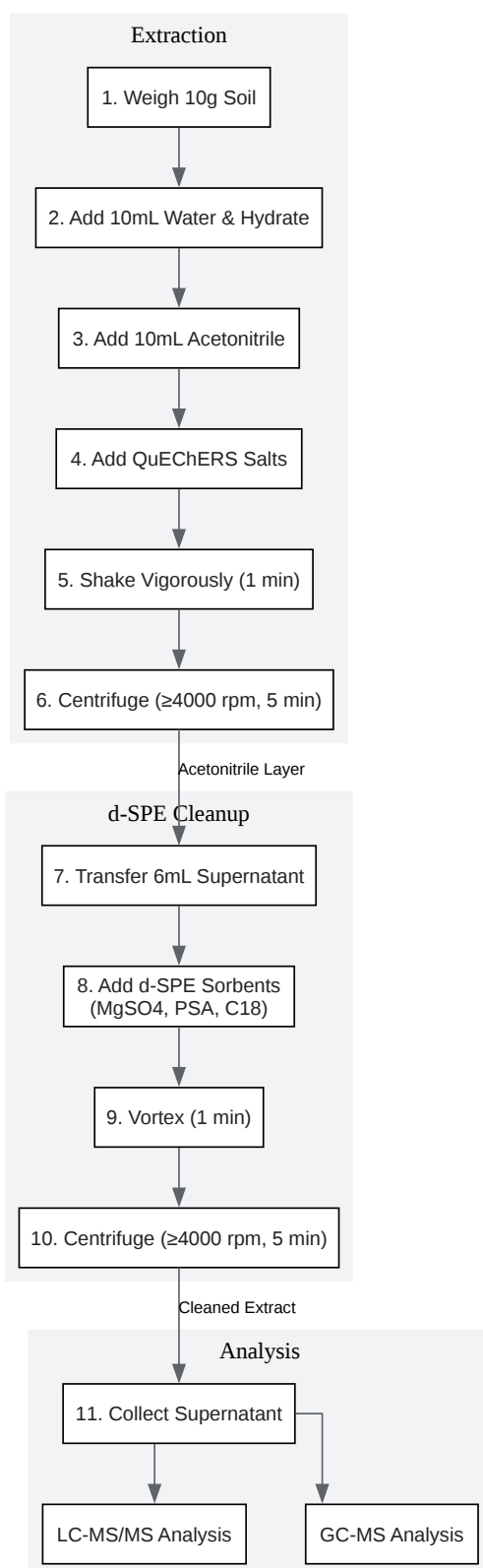
Materials and Reagents:

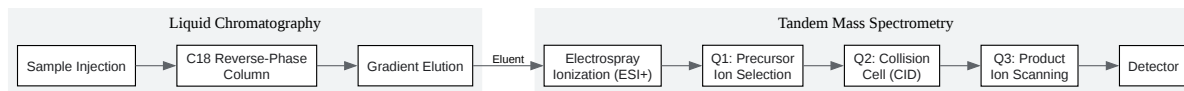
- Homogenized soil sample
- Deionized water
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)
- 50 mL and 15 mL polypropylene centrifuge tubes
- High-speed centrifuge
- Vortex mixer

Procedure:

- Sample Weighing and Hydration:
 - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of deionized water to the tube and vortex for 1 minute to create a slurry. Let it stand for 30 minutes to ensure complete hydration.
- Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the QuEChERS salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent mixture (e.g., 900 mg MgSO_4 , 300 mg PSA, and 300 mg C18).
 - Vortex for 1 minute.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant.
 - For LC-MS/MS analysis, the extract can often be directly diluted with the initial mobile phase and injected.
 - For GC-MS analysis, a solvent exchange to a more volatile and GC-compatible solvent (e.g., hexane or ethyl acetate) may be necessary. This can be achieved by evaporating the acetonitrile under a gentle stream of nitrogen and reconstituting the residue in the desired solvent.





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